4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
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Overview
Description
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The thiazole derivative is then reacted with sulfonyl chloride to form the sulfonamide group.
Amide Bond Formation: Finally, the sulfonamide-thiazole derivative is coupled with 4-phenylbutanoic acid using coupling agents like carbodiimides to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target bacterial cell walls, fungal cell membranes, and inflammatory pathways in human cells.
Pathways Involved: It may inhibit enzymes involved in cell wall synthesis, disrupt membrane integrity, and modulate inflammatory cytokine production.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
- 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propionamide
- 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Uniqueness
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific structural features, such as the butanamide group, which may confer distinct biological activities compared to its analogs. Its unique combination of the thiazole ring and sulfonamide group also contributes to its diverse biological properties .
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C19H19N3O3S2/c23-18(8-4-7-15-5-2-1-3-6-15)21-16-9-11-17(12-10-16)27(24,25)22-19-20-13-14-26-19/h1-3,5-6,9-14H,4,7-8H2,(H,20,22)(H,21,23) |
InChI Key |
RCPMEXXSCKURJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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